1-methyl-17-[(1-methyl-3-oxoandrost-4-en-17-ylidene)hydrazono]androst-4-en-3-one
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Overview
Description
1-methyl-17-[(1-methyl-3-oxoandrost-4-en-17-ylidene)hydrazono]androst-4-en-3-one is a synthetic steroidal compound. It is structurally related to androstane derivatives and has been studied for its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-17-[(1-methyl-3-oxoandrost-4-en-17-ylidene)hydrazono]androst-4-en-3-one typically involves the following steps:
Starting Material: The synthesis begins with androst-4-en-3-one.
Methylation: The compound undergoes methylation at the 1-position.
Hydrazone Formation: The 17-position is modified by introducing a hydrazone group, which involves the reaction of the ketone with hydrazine derivatives.
Final Product: The final product is obtained after purification and characterization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-17-[(1-methyl-3-oxoandrost-4-en-17-ylidene)hydrazono]androst-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazone group.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrazine derivatives .
Scientific Research Applications
1-methyl-17-[(1-methyl-3-oxoandrost-4-en-17-ylidene)hydrazono]androst-4-en-3-one has been studied for various scientific research applications:
Chemistry: Used as a starting material for the synthesis of other steroidal compounds.
Biology: Investigated for its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-methyl-17-[(1-methyl-3-oxoandrost-4-en-17-ylidene)hydrazono]androst-4-en-3-one involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with steroid receptors and enzymes involved in steroid metabolism.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Androst-4-en-3-one: A precursor in the synthesis of the compound.
1-methyl-androst-4-en-3-one: A methylated derivative with similar structural features.
17-hydrazono-androst-4-en-3-one: A hydrazone derivative with similar functional groups.
Uniqueness
1-methyl-17-[(1-methyl-3-oxoandrost-4-en-17-ylidene)hydrazono]androst-4-en-3-one is unique due to its specific combination of methylation and hydrazone groups, which confer distinct chemical and biological properties compared to other androstane derivatives .
Properties
Molecular Formula |
C40H56N2O2 |
---|---|
Molecular Weight |
596.9g/mol |
IUPAC Name |
(17E)-1,10,13-trimethyl-17-[(E)-(1,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene)hydrazinylidene]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C40H56N2O2/c1-23-19-27(43)21-25-7-9-29-31-11-13-35(37(31,3)17-15-33(29)39(23,25)5)41-42-36-14-12-32-30-10-8-26-22-28(44)20-24(2)40(26,6)34(30)16-18-38(32,36)4/h21-24,29-34H,7-20H2,1-6H3/b41-35+,42-36+ |
InChI Key |
SUDAZYBPONYEQT-YQHUABGPSA-N |
SMILES |
CC1CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=NN=C5CCC6C5(CCC7C6CCC8=CC(=O)CC(C78C)C)C)C)C |
Isomeric SMILES |
CC1C2(C(=CC(=O)C1)CCC3C2CCC\4(C3CC/C4=N\N=C/5\C6(C(C7C(C8(C(=CC(=O)CC8C)CC7)C)CC6)CC5)C)C)C |
Canonical SMILES |
CC1CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=NN=C5CCC6C5(CCC7C6CCC8=CC(=O)CC(C78C)C)C)C)C |
Origin of Product |
United States |
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